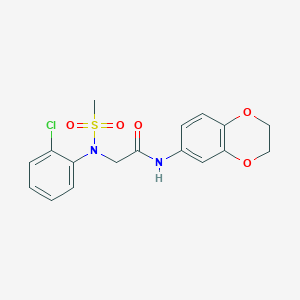![molecular formula C20H23ClN2O3S B3445184 N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide](/img/structure/B3445184.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide
描述
N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide, commonly known as AC-42, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of AC-42 is not fully understood; however, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. By enhancing GABAergic transmission, AC-42 can reduce neuronal hyperexcitability and prevent the onset of seizures.
Biochemical and Physiological Effects:
AC-42 has been found to have a range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and inhibit the activation of microglia and astrocytes in the brain. Additionally, AC-42 can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth.
实验室实验的优点和局限性
One of the major advantages of AC-42 is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, the compound has some limitations in laboratory experiments, including its low solubility in water and its tendency to form aggregates. These issues can affect the accuracy and reproducibility of experimental results.
未来方向
There are several future directions for the research on AC-42. One area of interest is the development of more potent and selective analogs of the compound that can target specific subtypes of GABA receptors. Additionally, further studies are needed to determine the long-term safety and efficacy of AC-42 in animal models and humans. Finally, the potential applications of AC-42 in other diseases, such as cancer and autoimmune disorders, should be explored.
科学研究应用
AC-42 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, chronic pain, and inflammatory conditions. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AC-42 has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTNEKHDOQBWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-allyl-2-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3445103.png)

![1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445113.png)
![1-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445114.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3445117.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3445130.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3445152.png)
![ethyl 1-(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxylate](/img/structure/B3445167.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3445172.png)
![ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3445178.png)
![ethyl 1-[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445189.png)

![1-{N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445197.png)
![ethyl 1-[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3445205.png)